molecular formula C11H20O2Si B15309652 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal

Cat. No.: B15309652
M. Wt: 212.36 g/mol
InChI Key: JRAGDQSEYMJYRC-UHFFFAOYSA-N
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Description

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal is an organic compound that features a pent-2-ynal backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds as follows:

    Protection of Hydroxyl Group: The hydroxyl group of a suitable precursor, such as 5-hydroxypent-2-ynal, is reacted with TBDMSCl in an aprotic solvent like dichloromethane.

    Formation of this compound: The protected hydroxyl group forms the desired compound under mild conditions, typically at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).

Major Products

    Oxidation: 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynoic acid.

    Reduction: 5-[(Tert-butyldimethylsilyl)oxy]pent-2-yn-1-ol.

    Substitution: 5-hydroxypent-2-ynal.

Scientific Research Applications

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal involves its reactivity towards nucleophiles and electrophiles. The TBDMS group provides steric protection, allowing selective reactions at the aldehyde or alkyne functionalities. The compound can participate in nucleophilic addition, electrophilic substitution, and cycloaddition reactions, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one: Similar structure but with a ketone group instead of an aldehyde.

    5-[(Tert-butyldimethylsilyl)oxy]pent-2-yn-1-ol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal is unique due to its combination of an alkyne and an aldehyde group, providing versatile reactivity. The presence of the TBDMS group offers selective protection, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-2-ynal

InChI

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,8,10H2,1-5H3

InChI Key

JRAGDQSEYMJYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CC=O

Origin of Product

United States

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